Arg-Gly-Asp-Cys (RGDC) is a tetrapeptide composed of the amino acids arginine (Arg), glycine (Gly), aspartic acid (Asp), and cysteine (Cys). It represents a truncated version of the larger Arg-Gly-Asp-Ser-Pro-Cys (GRGDSPC) peptide sequence, which is found in various extracellular matrix (ECM) proteins like fibronectin, vitronectin, and fibrinogen []. RGDC, as a component of these larger proteins or as a standalone peptide, plays a crucial role in cell adhesion, migration, and proliferation by interacting with integrin receptors present on cell surfaces [, , ]. This interaction is particularly relevant in the context of cell-ECM interactions, which are fundamental for tissue development, wound healing, and various other physiological processes [, ].
H-Arg-Gly-Asp-Cys-OH is a synthetic peptide that contains four amino acids: arginine, glycine, aspartic acid, and cysteine. This compound is notable for its role in biological processes, particularly in cell adhesion and signaling. The sequence Arg-Gly-Asp (RGD) is recognized for its ability to bind integrins, which are important receptors on the surface of cells that mediate cell-extracellular matrix interactions. The inclusion of cysteine allows for the formation of disulfide bonds, enhancing the structural stability of the peptide.
H-Arg-Gly-Asp-Cys-OH can be synthesized using various chemical methods, primarily through solid-phase peptide synthesis. This compound falls under the classification of bioactive peptides, which are short chains of amino acids that have biological activity and can influence physiological processes.
The synthesis of H-Arg-Gly-Asp-Cys-OH typically employs solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. This method is favored for its efficiency and ability to produce peptides with high purity.
The molecular structure of H-Arg-Gly-Asp-Cys-OH can be represented as follows:
The structure features:
H-Arg-Gly-Asp-Cys-OH can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for H-Arg-Gly-Asp-Cys-OH primarily involves its binding to integrins on cell surfaces. This binding triggers intracellular signaling pathways that promote cell adhesion, migration, and proliferation.
Research indicates that peptides containing the RGD sequence can significantly enhance cell adhesion in various types of cells, including fibroblasts and endothelial cells.
H-Arg-Gly-Asp-Cys-OH has diverse applications in scientific research:
The tetrapeptide H-Arg-Gly-Asp-Cys-OH (RGDC) serves as a critical recognition sequence for αvβ3 integrin, a transmembrane receptor pivotal in cell-matrix adhesion. This motif mimics the native Arg-Gly-Asp (RGD) sequence found in extracellular matrix (ECM) proteins like fibronectin and vitronectin but gains enhanced functionality through its terminal cysteine residue. The sulfhydryl group (-SH) of cysteine enables covalent conjugation to biomaterials (e.g., gold-coated implants), facilitating oriented presentation that significantly improves binding specificity to αvβ3 integrins [7]. Structural studies reveal that the RGDC-αvβ3 interaction occurs via a dual mechanism:
Table 1: RGDC vs. Linear RGD Peptides in Integrin Binding
Feature | RGDC | Linear RGD (e.g., GRGDSP) |
---|---|---|
Structural Flexibility | Restricted via Cys conjugation | High conformational freedom |
Binding Affinity (αvβ3) | Enhanced (Kd ≈ low µM range) | Moderate (Kd ≈ 100–200 µM) |
Cellular Adhesion | Strong osteoblast adhesion/proliferation | Moderate fibroblast attachment |
Biomaterial Utility | Gold/titanium surface functionalization | Limited due to non-covalent adsorption |
This targeted binding disrupts physiological αvβ3-ligand interactions, making RGDC a potent modulator of cell adhesion pathways [3] [7].
RGDC binding to αvβ3 integrin directly impacts focal adhesion kinase (FAK), a non-receptor tyrosine kinase governing cell survival and motility. Upon integrin engagement, FAK autophosphorylation at Tyr397 recruits downstream effectors like Src and phosphatidylinositol 3-kinase (PI3K). RGDC disrupts this cascade by competitively inhibiting native ECM ligand binding, leading to:
Table 2: RGDC-Mediated Modulation of FAK-Dependent Pathways
Signaling Molecule | RGDC-Induced Change | Functional Outcome |
---|---|---|
FAK (Tyr397) | ↓ Phosphorylation | Disrupted adhesion complex assembly |
Src/PI3K | ↓ Activity | Impaired survival signaling |
YAP | ↓ Nuclear translocation | Inhibited fibrogenesis |
TGF-β1 | ↓ Expression | Attenuated ECM deposition |
These effects position RGDC as a strategic tool to mechanistically probe FAK-driven pathologies like fibrosis [10].
RGDC acts as a competitive antagonist of fibronectin binding to cellular integrins, primarily α5β1 and αvβ3. The peptide's RGD sequence directly occupies the ligand-binding pocket on integrin subunits, sterically hindering fibronectin engagement. Key evidence includes:
Table 3: RGDC Inhibition Efficiency Across Integrin Subtypes
Integrin | Primary Ligand | RGDC Inhibition Efficacy | Half-Maximal Inhibition (IC₅₀) |
---|---|---|---|
αvβ3 | Vitronectin | High | ~50 µM |
α5β1 | Fibronectin | Moderate | ~200 µM |
αIIbβ3 | Fibrinogen | High | 322 µM |
α2β1 | Collagen | Negligible | >1,000 µM |
This competitive blockade has therapeutic implications: RGDC analogs disrupt fibronectin-integrin signaling in hepatic stellate cells, suppressing TGF-β-mediated fibrogenesis [10]. The cysteine residue further enables stable surface presentation, amplifying inhibitory persistence compared to linear RGD peptides like GRGDSP [6] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7